2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-23-24-21(27-15)18-13-25(19-10-6-5-9-17(18)19)14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOWZDRZUBBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the 1,3,4-oxadiazole and indole moieties with phenethylacetamide through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Compounds containing the oxadiazole ring have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the indole structure may enhance this activity due to its known interactions with biological targets involved in cancer progression .
Anti-inflammatory Properties
Studies have shown that oxadiazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes compounds like 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide potential candidates for developing anti-inflammatory drugs .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to the oxadiazole moiety, which has been recognized for its ability to disrupt microbial cell membranes .
Electro-optical Devices
The thermal and chemical stability of oxadiazole derivatives makes them suitable for applications in electro-optical devices. Their ability to emit blue light with high quantum yields positions them as promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Fluorescent Probes
Due to their luminescent properties, compounds like 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide can be utilized as fluorescent probes in biological imaging and sensing applications. Their fluorescence characteristics can be leveraged for detecting specific biomolecules in complex samples .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with indole substitutions exhibited enhanced anticancer activity compared to their non-indole counterparts. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of oxadiazole-based compounds demonstrated that these molecules could significantly reduce levels of inflammatory markers in vitro. This suggests a pathway for developing new anti-inflammatory therapies utilizing such compounds .
Mechanism of Action
The mechanism of action of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, affecting gene expression and cell proliferation. The phenethylacetamide group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparative Findings
A. Heterocyclic Core Modifications
- Oxadiazole vs. Thiadiazole/Thiazolidinone: The 5-methyl-1,3,4-oxadiazole in the target compound improves metabolic stability compared to thiadiazole derivatives (e.g., ), which may exhibit higher reactivity due to sulfur .
B. Substituent Effects
- Phenethyl vs. Methoxyphenyl :
- Sulfanyl vs. Methyl Oxadiazole :
- Sulfanyl-linked acetamides (–11) demonstrate stronger enzyme inhibition (e.g., urease) due to sulfur’s electronegativity, whereas methyl substitution favors anticancer activity via hydrophobic interactions .
Biological Activity
The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a derivative of indole and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a phenethylacetamide group. The unique combination of these functional groups is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study highlighted that 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles demonstrated potent bactericidal effects against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 29 | MRSA | 12 µg/mL |
| 25 | E. coli | 16 µg/mL |
| 24 | Candida albicans | 8 µg/mL |
These findings suggest that the presence of oxadiazole in the structure enhances its ability to inhibit microbial growth.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies revealed that certain derivatives did not exhibit significant cytotoxicity against normal cell lines (e.g., L929 fibroblasts), indicating a favorable safety margin .
Table 2: Cytotoxic Effects on L929 Cells
| Compound | Concentration (µM) | Cell Viability (%) after 24h |
|---|---|---|
| 29 | 100 | 92 |
| 25 | 200 | 68 |
| 24 | 50 | 114 |
The results indicate that while some compounds showed reduced viability at higher concentrations, others like compound 24 actually promoted cell viability.
The mechanism by which oxadiazole derivatives exert their antimicrobial effects is believed to involve interference with microbial biofilm formation and gene transcription related to virulence factors . This suggests potential applications in treating infections caused by resistant strains.
Case Studies
Several studies have explored the biological activity of similar oxadiazole compounds:
- Study on Antioxidant Properties : A study investigated the protective effects of indole-based oxadiazoles against oxidative stress in cellular models. The results indicated that these compounds could mitigate oxidative damage in fibroblast cells .
- Synthesis and Characterization : Research into the synthesis of various indole and oxadiazole derivatives has shown that modifications at different positions significantly influence their biological activity. This highlights the importance of structure-activity relationships in drug design .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 1,3,4-oxadiazole-containing indole derivatives like this compound?
Methodological Answer:
The synthesis typically involves 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes, catalyzed by copper(I) or copper(II) salts. For example:
- Step 1: Prepare 2-azido-N-phenethylacetamide derivatives via substitution of chloroacetamides with sodium azide in a toluene-water solvent system .
- Step 2: React the azide with a functionalized alkyne (e.g., 5-methyl-1,3,4-oxadiazole-propargyl derivatives) using Cu(OAc)₂ in a tert-butanol/water (3:1) mixture at room temperature .
- Key Validation: Monitor reaction progress via TLC (hexane:ethyl acetate) and confirm structures using IR (C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) and ¹H/¹³C NMR (e.g., triazole proton at δ 8.3–8.4 ppm) .
Basic: How are spectral techniques (IR, NMR, HRMS) applied to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify critical functional groups:
- NMR Analysis:
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) require:
- Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR simulations) or literature analogs .
- Isotopic Labeling: Use deuterated solvents to confirm exchangeable protons (e.g., NH in acetamide).
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate indole CH groups with their ¹³C signals .
Advanced: What methodologies are used to evaluate the biological activity of such compounds?
Methodological Answer:
- Antioxidant Assays:
- Antimicrobial Screening:
- Enzyme Inhibition:
- Use fluorogenic substrates (e.g., acetylcholinesterase inhibition for neurological applications) .
Basic: How are reaction conditions optimized for copper-catalyzed cycloaddition in synthesis?
Methodological Answer:
- Catalyst Screening: Test Cu(I) (e.g., CuI) vs. Cu(II) (e.g., Cu(OAc)₂) for regioselectivity and yield .
- Solvent Systems: Compare tert-butanol/water with DMF or THF; aqueous mixtures often improve solubility and reduce by-products .
- Temperature Control: Room temperature vs. heating (e.g., 50°C) to balance reaction rate and side reactions .
Advanced: How can computational methods aid in understanding the mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes or microbial DNA gyrase). For example, oxadiazole rings may form π-π stacking with aromatic residues .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with bioactivity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the indole/oxadiazole moieties .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Purity Monitoring: Regularly check via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How are structure-activity relationships (SARs) investigated for analogs?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens, methyl, or nitro groups on the phenethyl or oxadiazole rings .
- Bioisosteric Replacement: Replace oxadiazole with 1,2,4-triazole or thiadiazole to assess impact on activity .
- Quantitative Analysis: Use IC₅₀ or MIC values to rank substituent contributions via Hansch analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
